CCR2 Antagonist Potency: A 25-Fold Improvement with the (S)-Enantiomer Core
In a direct comparison of chemokine receptor CCR2 antagonists built on the 3-aminopyrrolidine core, the (S)-stereochemistry (compound 2, mimicking the target building block's configuration) was 25-fold more potent than the (R)-stereochemistry (compound 1). Specifically, compound 2 inhibited MCP-1 binding to human CCR2 with an IC50 of 35 nM, whereas compound 1 exhibited a significantly weaker IC50 of 860 nM [1]. This dramatic difference underscores the critical role of the (S)-configuration at the pyrrolidine 3-position for target engagement.
| Evidence Dimension | Inhibition of MCP-1 binding to human CCR2 (hCCR2) |
|---|---|
| Target Compound Data | Compound 2, (S)-3-aminopyrrolidine derivative: IC50 = 35 nM |
| Comparator Or Baseline | Compound 1, (R)-3-aminopyrrolidine derivative: IC50 = 860 nM |
| Quantified Difference | 25-fold higher potency for the (S)-configuration |
| Conditions | In vitro radioligand binding assay against human CCR2 |
Why This Matters
This data proves that for CCR2-targeted programs, procuring the (S)-enantiomer building block is essential; the (R)-enantiomer or a racemic mixture would likely produce substantially less active or completely inactive lead compounds.
- [1] Xue, C. B., Wang, A., Han, Q., et al. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2011, 2(12), 913-918. View Source
